molecular formula C13H9ClO2 B14674256 Phenyl 2-chlorobenzoate CAS No. 41998-16-7

Phenyl 2-chlorobenzoate

Cat. No.: B14674256
CAS No.: 41998-16-7
M. Wt: 232.66 g/mol
InChI Key: RBKABBZAJGDBFA-UHFFFAOYSA-N
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Description

Phenyl 2-chlorobenzoate, also known as 2-chlorobenzoic acid phenyl ester, is an organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.662 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a phenyl group attached to the 2-chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to activate the carboxylic acid group, followed by the addition of phenol to form the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and catalysts may be used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and phenol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Products include substituted benzoates depending on the nucleophile used.

    Hydrolysis: Yields 2-chlorobenzoic acid and phenol.

    Reduction: Produces the corresponding alcohol.

Scientific Research Applications

Phenyl 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2-chlorobenzoic acid and phenol, which may exert biological effects through various pathways. The chlorine atom in the 2-chlorobenzoate moiety can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Phenyl 2-chlorobenzoate can be compared with other similar compounds such as:

    Phenyl benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chlorobenzoic acid: The absence of the phenyl ester group makes it more acidic and less lipophilic.

    Phenyl 4-chlorobenzoate: The chlorine atom is positioned differently, affecting its reactivity and biological activity.

This compound is unique due to the presence of both the phenyl ester and the 2-chlorobenzoate moiety, which confer distinct chemical and biological properties .

Properties

CAS No.

41998-16-7

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

phenyl 2-chlorobenzoate

InChI

InChI=1S/C13H9ClO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H

InChI Key

RBKABBZAJGDBFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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